3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea
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Overview
Description
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a synthetic organic compound with the molecular formula C16H23N3O and a molecular weight of 273.37 g/mol This compound is characterized by a cyclohexyl group attached to a urea moiety, which is further connected to a tetrahydroquinoline ring
Scientific Research Applications
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary targets of 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research continues, we will gain a better understanding of these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Cyclohexyl isocyanate+1,2,3,4-tetrahydroquinoline→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea: A similar compound with a different position of the tetrahydroquinoline ring.
1,2,3,4-Tetrahydroquinoline: A precursor and related compound with similar structural features.
Uniqueness
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl group with a tetrahydroquinoline ring makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-cyclohexyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(18-13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-17-15(12)14/h4,6,10,13,17H,1-3,5,7-9,11H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPGGTZSLHZYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=C2NCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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